molecular formula C7H16Se2 B14298333 2,2-Bis(methylselanyl)pentane CAS No. 114659-05-1

2,2-Bis(methylselanyl)pentane

Cat. No.: B14298333
CAS No.: 114659-05-1
M. Wt: 258.1 g/mol
InChI Key: IBWKRKLPMFSHLP-UHFFFAOYSA-N
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Description

2,2-Bis(methylselanyl)pentane is an organoselenium compound characterized by the presence of two methylselanyl groups attached to the second carbon of a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylselanyl)pentane typically involves the reaction of 1,5-dibromopentane with potassium selenide. The potassium selenide is generated in situ by the reduction of elemental selenium with hydrazine hydrate in the presence of potassium hydroxide. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methylselanyl)pentane can undergo various chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The methylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Bis(methylselanyl)pentane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.

    Medicine: Organoselenium compounds, including this compound, are investigated for their antioxidant properties and potential therapeutic applications.

    Industry: It can be used in the synthesis of materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of 2,2-Bis(methylselanyl)pentane involves its ability to participate in redox reactions due to the presence of selenium atoms. Selenium can undergo oxidation and reduction, making the compound a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(methylthio)pentane: Similar structure but contains sulfur instead of selenium.

    2,2-Bis(methylselanyl)hexane: Similar structure but with a longer carbon chain.

    2,2-Bis(methylselanyl)butane: Similar structure but with a shorter carbon chain.

Uniqueness

2,2-Bis(methylselanyl)pentane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to sulfur or other chalcogens. Selenium’s ability to participate in redox reactions and form stable bonds with carbon makes this compound particularly valuable in various chemical and biological applications .

Properties

CAS No.

114659-05-1

Molecular Formula

C7H16Se2

Molecular Weight

258.1 g/mol

IUPAC Name

2,2-bis(methylselanyl)pentane

InChI

InChI=1S/C7H16Se2/c1-5-6-7(2,8-3)9-4/h5-6H2,1-4H3

InChI Key

IBWKRKLPMFSHLP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)([Se]C)[Se]C

Origin of Product

United States

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